molecular formula C8H10INO B12888131 (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol

Cat. No.: B12888131
M. Wt: 263.08 g/mol
InChI Key: CWLIBAOBIAUKPM-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol (CAS 2350017-26-2) is a chiral amino alcohol of high interest in organic and medicinal chemistry research. This compound features a molecular formula of C 8 H 10 INO and a molecular weight of 263.08 g/mol . Its structure, which incorporates a stereogenic center, an amino group, and a 2-iodophenyl ring, makes it a valuable scaffold and building block for the synthesis of more complex molecules. The core research value of this compound lies in its role as a precursor in asymmetric synthesis. Chiral amino alcohols are widely employed as ligands in metal-catalyzed reactions and as organocatalysts. For instance, compounds with the 2-amino-1-phenylethan-1-ol core are fundamental in the development of beta-3 adrenergic receptor agonists . Furthermore, the iodine substituent on the aromatic ring offers a versatile handle for further functionalization via cross-coupling reactions, such as the Ullmann coupling, which is commonly used to attach fluorous or other functional tags to chiral ligands . This allows researchers to fine-tune the properties of catalysts for reactions like the asymmetric Henry reaction, a carbon-carbon bond-forming process critical for creating enantiomerically pure nitroaldols . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(1S)-2-amino-1-(2-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

CWLIBAOBIAUKPM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes for (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol

General Synthetic Strategy

The synthesis typically involves:

  • Starting Materials: 2-iodobenzaldehyde or derivatives thereof as the aromatic precursor
  • Key Steps:
    • Formation of the amino alcohol backbone via reductive amination or asymmetric reduction
    • Introduction or retention of the iodine substituent at the ortho position
    • Resolution or asymmetric synthesis to obtain the (S)-enantiomer

Preparation of 2-Iodobenzaldehyde (Starting Material)

2-Iodobenzaldehyde is commercially available or can be synthesized via Sandmeyer-type iodination of anthranilic acid derivatives. This involves diazotization followed by iodide substitution under controlled conditions:

Step Reagents/Conditions Notes
Diazotization NaNO2, TsOH·H2O in MeCN, 10–15 °C Formation of diazonium salt
Iodination KI aqueous solution added dropwise Iodide replaces diazonium group
Workup Extraction with EtOAc, washing with Na2S2O3 and brine Purification of 2-iodobenzaldehyde

This method ensures selective iodination at the ortho position with good yields and purity.

Formation of this compound

Two main approaches are reported:

Reductive Amination of 2-Iodobenzaldehyde
  • Procedure:
    2-Iodobenzaldehyde is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the amino alcohol.
  • Stereoselectivity:
    To obtain the (S)-enantiomer, chiral catalysts or auxiliaries are employed, or chiral resolution is performed post-synthesis.
  • Typical Conditions:
    • Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours to overnight
  • Purification: Recrystallization or chromatographic techniques to isolate the pure (S)-enantiomer.
Asymmetric Reduction of 2-Iodo-Phenylglyoxal or Related Precursors
  • Procedure:
    Chiral catalysts (e.g., chiral oxazaborolidines) are used to asymmetrically reduce 2-iodophenylglyoxal derivatives to the corresponding (S)-amino alcohol.
  • Advantages:
    High enantiomeric excess (ee) and yield can be achieved.
  • Typical Catalysts: CBS catalyst or other chiral reducing agents.
  • Reaction Conditions: Mild temperatures, inert atmosphere, and controlled addition of reducing agents.

Industrial and Laboratory Scale Preparation

Batch Synthesis

  • Large-scale batch reactions use optimized stoichiometry and reaction conditions to maximize yield and purity.
  • Automated reactors may be employed for temperature and addition control.
  • Purification is often done by crystallization of the hydrochloride salt to enhance solubility and stability.

Continuous Flow Synthesis

  • Emerging methods include continuous flow synthesis for improved safety and scalability, especially for handling reactive intermediates like diazonium salts in iodination steps.
  • Flow systems allow precise control over reaction times and temperatures, improving reproducibility.

Preparation of Hydrochloride Salt

  • The free base this compound is often converted to its hydrochloride salt to improve water solubility and stability.
  • This is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • The salt is isolated by filtration or crystallization.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Notes
Sandmeyer-type iodination Anthranilic acid derivatives NaNO2, KI, TsOH·H2O 10–15 °C, MeCN/H2O High yield of 2-iodobenzaldehyde Selective ortho-iodination
Reductive amination 2-Iodobenzaldehyde NH3 or amine, NaBH4 or LiAlH4 0 °C to RT, MeOH or THF Moderate to high yield; racemic unless chiral catalyst used Requires chiral resolution for (S)-enantiomer
Asymmetric reduction 2-Iodo-phenylglyoxal Chiral catalyst (e.g., CBS), reducing agent Mild temp, inert atmosphere High enantiomeric excess and yield Preferred for stereoselectivity
Hydrochloride salt formation (S)-amino alcohol free base HCl Room temp, ethanol or ether High purity salt Enhances solubility and stability

Research Findings and Notes

  • The stereoselective synthesis of this compound is critical for its application in pharmaceuticals and as a chiral building block.
  • The Sandmeyer-type iodination is a reliable method for introducing the iodine substituent at the ortho position with high regioselectivity.
  • Reductive amination is a straightforward method but often yields racemic mixtures unless chiral catalysts or auxiliaries are employed.
  • Asymmetric reduction methods provide superior enantiomeric purity and are favored in research and industrial settings for producing the (S)-enantiomer.
  • The hydrochloride salt form is preferred for handling and formulation due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol serves as an important intermediate for synthesizing complex organic molecules. Its ability to participate in various reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical entities.

Biology

The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its structural features allow it to form hydrogen bonds and participate in halogen bonding, potentially modulating the activity of target enzymes or receptors.

Medicine

This compound is particularly significant in medicinal chemistry as a precursor for pharmaceuticals aimed at treating neurological disorders. Its chirality plays a crucial role in the biological activity of the resulting compounds.

Industry

In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its unique properties facilitate the development of new materials with specific functionalities.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives related to this compound against various bacterial strains. Results indicated promising activity, suggesting potential applications in developing new antimicrobial agents .

Antitumor Effects

Research has shown that compounds derived from this compound exhibit significant anticancer activity against human cancer cell lines such as MCF-7 and HepG-2. The mechanism involves modulation of cellular pathways associated with tumor growth .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryIntermediate for organic synthesisVarious synthetic routes outlined in literature
BiologyStudy of enzyme interactionsResearch on protein-ligand binding
MedicinePrecursor for neurological drugsDevelopment of selective pharmaceuticals
IndustryProduction of specialty chemicalsIndustrial synthesis processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compounds with iodophenyl groups exhibit distinct properties depending on the iodine’s position on the aromatic ring:

Compound Name Iodine Position Molecular Formula Molecular Weight Key Features Reference
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol 2-iodophenyl $ C8H{10}INO $ ~263.08 (inferred) Chiral β-amino alcohol; potential stereospecific activity
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol 4-iodophenyl $ C8H{10}INO $ 263.08 Amino and hydroxyl on adjacent carbons; HCl salt available (MW 299.54)
2-(2-Iodophenyl)ethan-1-ol 2-iodophenyl $ C8H9IO $ 248.06 Lacks amino group; simpler structure with ethanol backbone

Key Observations :

  • Electronic effects : Iodine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, influencing reactivity in substitution reactions .

Functional Group Modifications

Variations in functional groups significantly impact physicochemical and pharmacological properties:

Compound Name Functional Groups Molecular Weight Solubility/Stability Notes Reference
This compound -NH$_2$, -OH, 2-iodophenyl ~263.08 Likely polar; solubility pH-dependent due to amine
(S)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol HCl -NH$_2$, -OH, 2-isopropylphenyl 215.72 Hydrochloride salt enhances stability and aqueous solubility
2-Chloro-1-phenylethanone Ketone, chloro, phenyl 154.60 Non-polar; reactive carbonyl group

Key Observations :

  • Amino group presence: The primary amine in the target compound enables salt formation (e.g., HCl salts), improving crystallinity and bioavailability compared to non-aminated analogs like 2-(2-iodophenyl)ethan-1-ol .
  • Chirality : The (S)-configuration may enhance enantioselective interactions with biological targets, as seen in related compounds like (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, where stereochemistry affects pharmacological activity .

Q & A

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :
  • DFT Calculations : Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Solubility Prediction : COSMO-RS simulations correlate with experimental data in polar solvents .

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